6-Ethyl-3-phenyl-2-quinolinol
Description
Impact of Substituents on Biological Activities
The biological profile of 6-Ethyl-3-phenyl-2-quinolinol can be significantly modulated by altering the substituents on its core structure. Key positions for modification include the C6, C3, and other positions on the quinoline (B57606) ring.
The ethyl group at the C6 position of the quinoline ring plays a significant role in the molecule's biological activity. While specific studies on this compound are limited, general SAR studies on quinoline derivatives suggest that alkyl groups at this position can influence the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Increased lipophilicity can enhance membrane permeability and access to intracellular targets. However, it can also lead to increased metabolic breakdown. The precise impact of the C6-ethyl group is target-dependent and requires specific biological evaluation.
The phenyl group at the C3 position is a critical determinant of the biological activity of many quinoline derivatives. Research on various quinoline-based compounds has shown that the C3-phenyl substituent can be essential for binding to specific biological targets. For instance, in a study of 3-phenylcoumarin (B1362560) derivatives, which share a similar structural motif, the functionalized 3-phenyl ring system was identified as a promising scaffold for potent monoamine oxidase B (MAO-B) inhibitors. frontiersin.org This suggests that the phenyl group at the C3 position of this compound could be crucial for its interaction with target enzymes or receptors. The orientation and electronic properties of this phenyl ring can significantly affect binding affinity and selectivity.
The introduction of other substituents onto the quinoline ring of this compound can fine-tune its biological activity. Both electron-donating and electron-withdrawing groups are well-tolerated in many quinoline functionalization reactions. nih.gov
Halogens: The addition of halogens such as chlorine or bromine can alter the electronic distribution of the quinoline ring and enhance lipophilicity. This can lead to improved cell membrane penetration and stronger interactions with target proteins. For example, a 5-chloro-derivative of 8-hydroxyquinoline (B1678124) showed distinct deprotonation characteristics and MDR-selective toxicity. nih.govacs.org
Methoxy (B1213986) Groups: Methoxy groups, being electron-donating, can increase the electron density of the quinoline ring system. This modification can influence the compound's binding properties and metabolic stability. In some quinoline derivatives, methoxy groups have been shown to impact antiproliferative activity. researchgate.net
Methyl Groups: The introduction of methyl groups can affect the steric and electronic properties of the molecule. Depending on their position, methyl groups can either enhance or diminish biological activity by influencing the compound's fit within a binding pocket or by altering its metabolic profile.
| Substituent | Position | General Effect on Quinoline Derivatives |
| Halogens (Cl, Br) | Various | Can increase lipophilicity and alter electronic properties, potentially enhancing biological activity. |
| Methoxy (-OCH3) | Various | Electron-donating group that can influence binding and metabolic stability. |
| Methyl (-CH3) | Various | Affects steric and electronic properties, which can modulate biological activity. |
Rational Design of this compound Analogues
The rational design of analogues of this compound involves strategic modifications to its chemical structure to improve its therapeutic properties. This process relies on established medicinal chemistry principles, including bioisosteric replacements and molecular hybridization.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. chem-space.comnih.gov This involves substituting a particular functional group with another that has similar physical and chemical properties.
For this compound, bioisosteric replacements could be applied to various parts of the molecule:
Phenyl Ring at C3: The phenyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. Common bioisosteres for a phenyl ring include thiophene, pyridine (B92270), and furan (B31954) rings. drughunter.com These replacements can alter the electronic and steric properties, potentially leading to improved potency or selectivity.
Ethyl Group at C6: The ethyl group could be substituted with other alkyl groups or functional groups of similar size, such as a cyclopropyl (B3062369) or methoxy group. These changes can modulate the compound's lipophilicity and metabolic stability.
Quinolinol Core: While more complex, bioisosteric replacement of the quinoline scaffold itself with other bicyclic heteroaromatic systems like quinazoline (B50416) or isoquinoline (B145761) could be explored to discover novel compounds with different biological activities.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Phenyl | Thiophene, Pyridine, Furan | Alter electronic and steric properties to improve binding. |
| Ethyl | Cyclopropyl, Methoxy | Modulate lipophilicity and metabolic stability. |
| Quinoline | Quinazoline, Isoquinoline | Explore novel biological activities with a different core scaffold. |
Molecular hybridization involves combining two or more pharmacophores from different drug molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. nih.gov This strategy could be applied to this compound by linking it to another biologically active moiety.
For example, the this compound scaffold could be hybridized with other heterocyclic structures known for their pharmacological properties, such as:
Triazoles: These five-membered heterocyclic rings are present in many biologically active compounds and can be linked to the quinoline core to explore new chemical space and potential synergistic effects.
Oxadiazoles (B1248032): Similar to triazoles, oxadiazoles are another class of heterocycles that can be incorporated into a hybrid molecule to enhance its biological profile. nih.gov
The goal of molecular hybridization is to design a single molecule that can interact with multiple targets or exhibit improved pharmacokinetic properties compared to the individual parent molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1031928-35-4 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-ethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-2-12-8-9-16-14(10-12)11-15(17(19)18-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19) |
InChI Key |
SCOTYBGVLLABSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 6 Ethyl 3 Phenyl 2 Quinolinol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of protons and carbon atoms.
1H NMR Spectroscopy for Proton Environment Elucidation
The ¹H NMR spectrum of 6-ethyl-3-phenyl-2-quinolinol is expected to show distinct signals corresponding to the various protons in the molecule. By analyzing the chemical shifts (δ), integration, and multiplicity of these signals, the precise arrangement of protons can be determined.
Based on data from the parent compound, 3-phenyl-2-quinolinol, the aromatic protons of the quinoline (B57606) and phenyl rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. ikm.org.my The proton at the C4 position is anticipated to be a singlet, while the protons on the fused benzene (B151609) ring (H5, H7, H8) would exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. ikm.org.my The addition of the 6-ethyl group introduces two new sets of signals in the aliphatic region: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, a pattern characteristic of an ethyl substituent on an aromatic ring. emerald.com
A broad singlet, whose position can be variable, is expected for the hydroxyl (-OH) proton of the quinolinol tautomer or the N-H proton of the quinolinone tautomer. ikm.org.my Its chemical shift is sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H or O-H | Variable (e.g., ~12.0) | Broad Singlet |
| Aromatic-H (Quinoline & Phenyl) | ~ 6.7 - 8.1 | Multiplets, Doublets, Singlet |
| C4-H | ~ 8.1 | Singlet |
| 6-CH₂ (Ethyl) | ~ 2.7 | Quartet |
| 6-CH₃ (Ethyl) | ~ 1.2 | Triplet |
Note: Data are estimated based on analogous compounds. Actual values may vary.
13C NMR Spectroscopy for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
The aromatic carbons of the quinoline and phenyl rings are expected to resonate in the δ 110–155 ppm range. ikm.org.my The chemical shift of the C2 carbon is particularly diagnostic of the tautomeric form present; in the 2-hydroxyquinoline (B72897) (lactim) form, it appears as a C-O signal, while in the 2-quinolinone (lactam) form, it resonates further downfield as a C=O signal (e.g., ~170 ppm). ikm.org.my The ethyl group will contribute two signals in the aliphatic region of the spectrum: one for the methylene carbon (-CH2-) and one for the methyl carbon (-CH3). znaturforsch.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Lactam form) or C-OH (Lactim form) | ~ 165 - 170 |
| Aromatic-C (Quinoline & Phenyl) | ~ 111 - 152 |
| 6-CH₂ (Ethyl) | ~ 28 |
| 6-CH₃ (Ethyl) | ~ 15 |
Note: Data are estimated based on analogous compounds. Actual values may vary.
Advanced NMR Techniques (e.g., 2D NMR) for Conformational Analysis and Tautomerism
Quinolin-2-ol derivatives can exist in equilibrium between two tautomeric forms: the 2-hydroxyquinoline (lactim or enol) form and the quinolin-2(1H)-one (lactam or keto) form. The lactam form is generally the predominant and more stable tautomer. researchgate.net
Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously determining the dominant tautomeric form. nih.gov
HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure. nih.govrsc.org
For instance, in the lactam tautomer, an HMBC experiment would show a correlation between the proton at C4 and the carbonyl carbon at C2. The presence of an N-H proton signal and its correlation to nearby carbons would further confirm the quinolinone structure. Such techniques are essential for distinguishing between N- and O-alkylation in related quinolone systems and are equally applicable to resolving tautomeric ambiguity. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is highly dependent on which tautomeric form, the lactam or the lactim, is present.
For the predominant quinolin-2(1H)-one (lactam) form, the most prominent features include:
A strong carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1680 cm⁻¹. researchgate.netacs.org
An N-H stretching band, which can appear in the region of 3200-3400 cm⁻¹.
Aromatic C=C stretching vibrations around 1560-1620 cm⁻¹. ikm.org.my
Aliphatic C-H stretching bands from the ethyl group just below 3000 cm⁻¹. ikm.org.my
If the 2-hydroxyquinoline (lactim) form were present, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹, and the C=O stretch would be absent. ikm.org.my
Table 3: Key FT-IR Absorption Bands for this compound (Lactam Form)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~ 3200 - 3400 |
| Aromatic C-H | Stretch | ~ 3050 |
| Aliphatic C-H | Stretch | ~ 2920 - 2980 |
| Amide C=O | Stretch | ~ 1650 - 1680 |
| Aromatic C=C | Stretch | ~ 1560 - 1620 |
Note: Data are estimated based on analogous compounds. Actual values may vary.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
For this compound (C₁₇H₁₅NO), the calculated molecular weight is approximately 249.31 g/mol . In an MS experiment, the compound is expected to show a molecular ion peak ([M]⁺) at m/z 249 or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 250. ikm.org.my
The fragmentation of quinolone structures is well-studied. Common fragmentation pathways for quinolones include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO). researchgate.netnih.gov For this compound, a characteristic fragmentation would be the loss of the ethyl group (a loss of 29 Da) or ethylene (B1197577) (a loss of 28 Da) from the molecular ion. Analysis of these fragment ions helps to confirm the presence and location of the substituents on the quinoline core. tandfonline.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For novel or synthesized compounds like quinoline derivatives, HRMS provides definitive evidence of their identity by matching the experimentally measured mass to the theoretically calculated mass of the proposed structure. nih.gov This technique is routinely employed in the characterization of heterocyclic compounds. mdpi.com
For this compound, the molecular formula is C₁₇H₁₅NO. HRMS analysis, typically using an Electrospray Ionization (ESI) source, would aim to detect the protonated molecule [M+H]⁺. The precise mass of this ion can be calculated and then compared to the measured value, with a minimal mass error (typically <5 ppm) confirming the elemental formula. nih.gov
Table 1: Theoretical HRMS Data for this compound
| Formula | Ion | Calculated m/z |
| C₁₇H₁₅NO | [M+H]⁺ | 250.1226 |
| C₁₇H₁₅NO | [M+Na]⁺ | 272.1046 |
| C₁₇H₁₅NO | [M+K]⁺ | 288.0785 |
| C₃₄H₃₀N₂O₂ | [2M+H]⁺ | 499.2380 |
This table presents the calculated exact masses for the expected molecular ions of this compound, which would be confirmed via HRMS analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of organic molecules, including complex heterocyclic systems. nih.gov It is particularly valuable because it typically produces intact molecular ions with minimal fragmentation, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The chemical structures of newly synthesized compounds are often confirmed using ESI-MS in conjunction with NMR and other spectroscopic methods. mdpi.comresearcher.life In the analysis of quinolinone derivatives, ESI-MS is used to determine the mass of the parent compound and any intermediates or products, providing crucial data for reaction monitoring and structural elucidation. nih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 250.12.
X-ray Crystallography for Solid-State Structure Elucidation
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···X contacts, Pi-Pi Stacking)
The crystal packing of quinolin-2-one derivatives is typically dominated by a combination of strong and weak intermolecular interactions that assemble the molecules into a stable, three-dimensional lattice.
Hydrogen Bonding : Quinolin-2-ones, existing in a tautomeric form with a hydroxyl group, are capable of forming strong hydrogen bonds. O-H···O or N-H···O interactions are a hallmark of their crystal structures, often linking molecules into one-dimensional linear polymers or two-dimensional networks. bohrium.com
Pi-Pi Stacking : The planar, aromatic quinolone ring system facilitates intermolecular π-π stacking interactions. These interactions are vital for connecting the hydrogen-bonded molecular chains or sheets into a more complex supramolecular architecture. bohrium.comresearchgate.net
Table 2: Common Intermolecular Interactions in Quinolin-2-one Crystal Structures
| Interaction Type | Description | Typical Role in Crystal Packing |
| O-H···O / N-H···O | Strong, directional hydrogen bonds involving the quinolinone core. | Formation of primary 1D or 2D supramolecular motifs (e.g., chains, sheets). bohrium.com |
| π-π Stacking | Attraction between the electron clouds of adjacent aromatic quinoline rings. | Connects hydrogen-bonded networks, adding stability to the 3D structure. bohrium.comresearchgate.net |
| C-H···O / C-H···π | Weak hydrogen bonds between carbon-bound hydrogens and oxygen atoms or π-systems. | Fine-tunes the molecular arrangement and contributes to overall lattice energy. bohrium.comnih.gov |
This table summarizes the key intermolecular forces that are expected to define the solid-state structure of this compound based on analyses of related compounds.
Conformational Analysis in the Solid State
The solid-state conformation of this compound would be determined by the interplay of intramolecular steric effects and the intermolecular packing forces described above.
Ring Planarity : The fused quinoline ring system in related compounds is generally observed to be planar or only slightly bent. bohrium.com
Substituent Orientation : A key conformational feature is the orientation of the phenyl group at the 3-position relative to the quinoline core. The dihedral angle between the plane of the quinoline system and the phenyl substituent is a critical parameter determined from crystallographic data. bohrium.comnih.gov For instance, in some related structures, this angle can vary, influencing the potential for intermolecular interactions. nih.gov The ethyl group at the 6-position is generally flexible, but its conformation in the solid state will be fixed to optimize packing efficiency.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For compounds like this compound, the spectrum is characterized by absorption bands resulting from π-π* transitions within the conjugated aromatic system. mdpi.com The UV-Vis spectra of quinolinone derivatives typically show multiple absorption bands in the ultraviolet region between 250 and 400 nm. mdpi.com Studies on related 6-ethyl-4-hydroxyquinolin-2(1H)-one derivatives confirm the presence of distinct absorption maxima corresponding to the electronic transitions of the quinolinone backbone. researchgate.netemerald.com
Table 3: Representative UV-Vis Absorption Data for Quinazolinone Derivatives in DMSO
| Compound Class | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Transition Type | Reference |
| Diarylquinazolinones | ~278 | ~325 | ~360 | π-π* | mdpi.com |
This table shows typical absorption maxima for related quinazolinone structures, indicating the regions where this compound would be expected to absorb.
Solvatochromic Studies and Solvent Effects
Solvatochromism refers to the change in the position, intensity, or shape of a substance's UV-Vis absorption bands when measured in solvents of different polarities. This phenomenon provides insight into the nature of solute-solvent interactions.
In studies conducted on the closely related 6-ethyl-4-hydroxyquinolin-2(1H)-one system, a notable lack of solvatochromism was observed. researchgate.netemerald.com The UV-Vis absorption spectra of its azo-dyes showed no significant variation when the solvent was changed. researchgate.netemerald.com This behavior was attributed to the presence of strong intramolecular hydrogen bonding within the molecule. This internal hydrogen bond effectively shields the chromophore from significant interactions with the surrounding solvent molecules, thus quenching any potential solvatochromic shifts. researchgate.netemerald.com Given the structural similarities, it is plausible that this compound, which can exist in a tautomeric form capable of intramolecular hydrogen bonding, may exhibit similarly suppressed solvent effects on its electronic absorption spectrum.
pH Effects on Absorption Spectra
The electronic absorption spectra of quinolinone derivatives are often sensitive to the pH of the medium, which can induce structural changes that alter the electronic transitions within the molecule. For azo dyes derived from a closely related precursor, 6-ethyl-4-hydroxyquinolin-2(1H)-one, studies have shown that their UV-visible absorption spectra are not significantly affected by the addition of acid. emerald.comresearchgate.net However, the spectra are highly sensitive to the presence of a base. emerald.comresearchgate.net This sensitivity suggests that in an alkaline medium, deprotonation occurs at a site that significantly impacts the molecule's chromophoric system, leading to observable changes in the absorption spectrum.
While specific data for this compound is not detailed, the principle of pH-dependent spectral shifts is well-established for quinoline derivatives. For instance, studies on other 8-hydroxyquinoline (B1678124) derivatives have demonstrated that changes in pH alter both the maximum absorption wavelength (λmax) and the molar absorptivity (ε). nih.gov In one such study involving complexation with iron (III), the λmax shifted from 647 nm at pH 3.76 to 580 nm at pH 7.4, with the absorption intensity increasing significantly at the neutral pH. nih.gov This underscores the general principle that the electronic structure, and thus the absorption spectrum, of quinoline-based compounds can be modulated by pH.
Table 1: Summary of pH Effects on the Absorption Spectra of Related Quinolinone Azo Dyes This table is based on qualitative descriptions of spectral changes.
| Condition | Effect on Absorption Spectrum | Reference |
|---|---|---|
| Acidic Medium | No significant variation observed. | emerald.com, researchgate.net |
| Basic Medium | High sensitivity; significant changes in the spectrum. | emerald.com, researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy (if applicable for radical studies)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. nih.govutexas.edu Such paramagnetic species include free radicals, radical cations, radical anions, and certain metal complexes. nih.govresearchgate.net The technique provides detailed information about the electronic structure and environment of the unpaired electron. utexas.edu
Currently, there are no specific ESR spectroscopic studies reported in the surveyed literature for radical species derived from this compound. However, the technique remains highly applicable for potential future investigations. Should this compound be subjected to conditions that generate a radical, such as electrochemical oxidation or reduction, or photo-irradiation, ESR spectroscopy would be the definitive method for detection and characterization. researchgate.net Such an analysis could reveal the spatial distribution of the unpaired electron's wave function across the molecule, providing fundamental insights into its reactivity and electronic properties as a radical species. researchgate.net
Tautomerism Studies
Tautomerism is a critical phenomenon in quinoline chemistry, where molecules can exist in two or more interconvertible structural forms that differ in the position of a proton and the location of double bonds. beilstein-journals.orgnih.gov These equilibria can be influenced by factors such as substitution patterns and the surrounding solvent environment. goums.ac.irsci-hub.se
Azo/Hydrazone Tautomerism in Related Quinolinones
For ortho-hydroxyl aromatic azo compounds, the equilibrium between the azo and hydrazone tautomers is a well-documented phenomenon. emerald.com In studies of compounds synthesized from a 6-ethyl-4-hydroxyquinolin-2(1H)-one core, which are structurally analogous to azo-substituted this compound, extensive spectroscopic analysis was performed to determine the predominant tautomeric form. emerald.comresearchgate.net
These investigations, utilizing Fourier Transform Infrared (FT-IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C NMR, concluded that the compounds predominantly exist in the keto-hydrazo-keto tautomeric form in the solution state. emerald.com A key piece of evidence from ¹H NMR was the absence of a signal in the typical region for an enolic OH proton (around 12–13 ppm), which effectively ruled out the significant presence of the azo-enol structure. emerald.com The stability of the hydrazone tautomer in many ortho-hydroxyazo derivatives is often attributed to the formation of a strong intramolecular hydrogen bond. sci-hub.se
E/Z Isomerism
The ¹³C NMR spectra of these compounds showed a total number of carbon signals that equaled the sum of carbons expected for both the E and Z structures being present simultaneously. emerald.com Further confirmation came from the ¹H NMR spectra, which displayed distinct signals for each isomer. For example, the methyl and methylene protons of the 6-ethyl substituent appeared as two separate sets of signals, corresponding to the E and Z configurations. emerald.com The relative proportion of the E and Z isomers can be estimated by integrating the respective hydrazone proton signals, which also appear at different chemical shifts. emerald.com
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for E/Z Isomers of a Related 6-Ethyl-Quinolinone Azo Dye
| Functional Group | Isomer | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Methyl (of 6-ethyl) | Isomer 1 (E or Z) | 15.32 | emerald.com |
| Isomer 2 (E or Z) | 15.42 | emerald.com | |
| Methylene (of 6-ethyl) | Isomer 1 (E or Z) | 27.35 | emerald.com |
Computational Chemistry and Theoretical Investigations of 6 Ethyl 3 Phenyl 2 Quinolinol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used in chemistry to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy, making it possible to study systems containing hundreds of atoms.
Geometry optimization is a fundamental computational procedure aimed at finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 6-Ethyl-3-phenyl-2-quinolinol, DFT calculations would be employed to determine its equilibrium geometry. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest total energy. The resulting optimized structure provides critical information about the molecule's three-dimensional shape and the spatial relationship between the quinolinol core, the phenyl group, and the ethyl substituent. While the general methodology is well-established, specific optimized structural parameters for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. DFT calculations are used to compute the energies of these orbitals and map their spatial distribution across the molecule.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Indicates regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites). |
| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Indicates regions of the molecule most likely to accept electrons in a reaction (electrophilic sites). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). | A primary indicator of chemical reactivity and kinetic stability. Specific calculated values for this compound were not found in the searched literature. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP map uses a color scale to identify regions of varying charge:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow: Represents areas with neutral or intermediate potential.
For this compound, an MEP map would reveal the electron-rich areas, likely around the oxygen and nitrogen atoms of the quinolinol ring, and electron-deficient areas, primarily associated with hydrogen atoms. This provides valuable insight into the molecule's intermolecular interaction sites. A specific, published MEP map for this compound could not be located in the provided search results.
Computational methods, particularly DFT, can predict various spectroscopic properties of a molecule. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. Furthermore, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C. These theoretical spectra are invaluable for interpreting and validating experimental data. However, specific computational studies predicting the spectroscopic properties of this compound were not identified in the available literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a detailed view of molecular behavior by solving Newton's equations of motion for a system of interacting particles, offering insights into conformational changes and thermodynamic properties that are not accessible from static models.
MD simulations of this compound would allow for the exploration of its conformational landscape. The molecule possesses rotational freedom around the single bonds connecting the phenyl group to the quinolinol ring and within the ethyl group. An MD simulation could track the time-dependent changes in these dihedral angles, revealing the preferred orientations and the energy barriers between different conformations. Such simulations, often performed in a simulated solvent environment, would provide a realistic understanding of the molecule's flexibility, average structure, and how it interacts with its surroundings. Detailed findings from MD simulations specifically focused on this compound are not present in the searched scientific literature.
Ligand-Target Interactions (General Approach)
The potential therapeutic effect of a compound like this compound is predicated on its ability to bind to a specific biological target, such as a protein or enzyme, and modulate its function. This binding is governed by a variety of non-covalent interactions. The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its capacity to engage in various biological activities. nih.gov
Key interactions that govern the binding of quinolinol derivatives to their targets include:
Hydrogen Bonds: The quinolinol moiety contains both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atom and the carbonyl oxygen in the tautomeric quinolone form). These are critical for anchoring the ligand within a protein's binding site, often interacting with specific amino acid residues. nih.gov
Hydrophobic Interactions: The phenyl and ethyl groups on the quinolinol core are hydrophobic and can form favorable interactions with nonpolar pockets within a target protein.
π-π Stacking: The aromatic nature of the quinoline and phenyl rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site. nih.gov
Electrostatic Interactions: The distribution of charge across the molecule influences its long-range attraction to the binding site of a protein.
Molecular Docking Studies
Molecular docking is a principal computational technique used to predict how a ligand (in this case, this compound or its analogs) fits into the binding site of a macromolecular target. researchgate.net This method is instrumental in modern drug discovery. nih.gov
Prediction of Ligand-Protein Binding Modes
Molecular docking simulations for quinoline derivatives have successfully predicted their binding modes within various therapeutic targets, such as kinases and DNA gyrase. nih.govmdpi.com For instance, in studies on similar N-phenyl-quinolone carboxamides targeting the PI3Kα kinase, docking revealed that the quinolone scaffold fits into the kinase domain, forming crucial hydrogen bonds with key binding residues. mdpi.com The nitrogen atom of the quinoline system is frequently observed interacting with residues like histidine, while hydroxyl or carbonyl groups can form hydrogen bonds with threonine or serine residues. nih.gov These simulations provide a three-dimensional visualization of the interaction, highlighting the specific orientation and conformation the ligand adopts to achieve optimal binding.
Evaluation of Binding Affinity and Specificity
Docking algorithms calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the protein. A lower binding energy typically signifies a more stable ligand-protein complex and a higher predicted affinity. researchgate.net Studies on various quinoline derivatives have used these scores to rank potential inhibitors and prioritize them for synthesis and biological testing. nih.gov For example, docking of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives into the active site of DNA gyrase allowed researchers to compare the binding affinities of different analogs and select the most promising candidates. nih.gov
Below is a representative data table illustrating typical outputs from molecular docking studies on quinoline derivatives, showcasing binding affinity and key interactions.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Quinolone Carboxamide Analog | PI3Kα | -8.5 | Val851, Ser774 | Hydrogen Bond |
| Oxazino-Quinoline Analog | GLI1 | -7.9 | His220, Thr224, Thr243 | Hydrogen Bond |
| Phenyl-Quinoline Analog | DNA Gyrase A | -9.2 | Asp73, Gly77 | Hydrogen Bond, Hydrophobic |
This table is illustrative and compiled from data on analogous quinoline structures.
Rationalizing Observed Biological Activities
A primary application of molecular docking is to provide a structural basis for experimentally observed biological activity. nih.gov For example, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed potent antiproliferative activity against colon cancer cell lines. mdpi.com Docking studies rationalized this by demonstrating that the most active compounds fit snugly into the PI3Kα binding site and formed strong hydrogen bond interactions, explaining their potent inhibitory effects. mdpi.com Similarly, when a particular structural modification leads to a loss of biological activity, docking can often reveal that the new analog is unable to adopt the correct binding pose or has lost a critical interaction with the target protein.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles
The computational investigation of this compound and its analogs falls under the two main branches of computer-aided drug design: SBDD and LBDD.
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, which is typically determined through techniques like X-ray crystallography. researchgate.net Molecular docking is a cornerstone of SBDD. mdpi.com By visualizing the active site and the docked pose of a ligand, medicinal chemists can intelligently design new derivatives with modified functional groups to improve binding affinity and selectivity. For instance, if a pocket in the active site is unoccupied, a substituent can be added to the ligand to fill that space and form additional favorable interactions. nih.gov
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. mdpi.com This approach relies on analyzing a set of known active molecules to deduce the structural requirements for biological activity. fiveable.meslideshare.net Key LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the target. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationships (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.net For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov
These methods generate models that can predict the biological activity of novel, unsynthesized compounds based on their steric and electrostatic properties. nih.gov The statistical robustness of a QSAR model is crucial and is evaluated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov A study on quinoline derivatives as anticancer agents developed a robust 3D-QSAR model that was then used to design new compounds with enhanced predicted activity. nih.gov
The following table shows typical statistical results for a 3D-QSAR study, indicating the predictive power of the generated model.
| QSAR Model | q² (Cross-validated) | R² (Non-cross-validated) | R²_pred (External Validation) | PLS Components |
| CoMFA | 0.625 | 0.931 | 0.875 | 5 |
| CoMSIA | 0.598 | 0.915 | 0.850 | 4 |
This table is illustrative, based on published QSAR studies on quinoline analogs. nih.govnih.gov
Cheminformatics encompasses the use of computational tools to store, retrieve, and analyze chemical information. harvard.edu In the context of drug design, cheminformatics is used to calculate various molecular descriptors (e.g., molecular weight, logP, polar surface area) that help predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). derpharmachemica.com For example, Molinspiration is a cheminformatics tool used to calculate properties and predict drug-likeness based on criteria such as Lipinski's Rule of Five, which helps to filter out compounds with poor oral bioavailability prospects early in the discovery process. derpharmachemica.com
In Vitro Biological Activity and Mechanistic Investigations of 6 Ethyl 3 Phenyl 2 Quinolinol
Anticancer / Antiproliferative Activities (in vitro)
Cytotoxicity against Various Cancer Cell Lines:There are no published studies detailing the cytotoxic effects of 6-Ethyl-3-phenyl-2-quinolinol on H-460 lung cancer cells, HeLa cells, or T-24 cells.
Due to the absence of specific research findings and quantitative data (such as MIC or IC50 values), the creation of data tables and a detailed scientific article as per the provided structure cannot be fulfilled at this time.
Exploration of Molecular Targets and Signaling Pathways
While no specific molecular targets have been identified for this compound, the broader class of quinolinone and quinoline (B57606) derivatives has been investigated for its interaction with various signaling pathways critical in cancer biology.
PI3Kα Inhibition and PI3K/Akt/mTOR Signaling: The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the PI3Kα isoform, is a significant target in cancer drug design due to its role in cell proliferation and survival. nih.govsemanticscholar.org Aberrant activation of the PI3Kα/AKT signaling cascade is a hallmark of many human cancers. nih.govsemanticscholar.org Studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which share a structural resemblance to this compound, have shown inhibitory activity against cancer cell lines, with some compounds significantly affecting genes encoding AKT and PI3K. nih.gov This suggests that quinolinone scaffolds can be accommodated in the kinase domains of PI3Kα. nih.gov Generally, the PI3K/Akt/mTOR signaling pathway is a frequent target for natural compounds like polyphenols in cancer therapy. nih.gov
MAPK Signaling: The MAPK pathway is another crucial signaling cascade in cell regulation, and its dysregulation is implicated in cancer. Certain quinolinone derivatives have demonstrated cytotoxic activity through the down-regulation of the MAPK pathway in leukemia cell lines. mdpi.com
Tyrosine Kinase: While specific inhibition of tyrosine kinases by this compound has not been reported, the quinoline scaffold is a key component of many tyrosine kinase inhibitors used in cancer therapy, targeting receptors like EGFR and HER2. nih.gov
Other Signaling Pathways: There is currently no available information on the specific effects of this compound on DNA Damage/DNA Repair, Cell Cycle/Checkpoint, Ubiquitination/Proteasome, JAK/STAT Signaling, TGF-β / Smad Signaling, Angiogenesis, GPCR/G protein, Stem Cell biology, Endocrinology and Hormones, Immunology/Inflammation, Neuroscience, or Membrane Transporter/Ion Channel activities.
Induction of Apoptosis or Cell Cycle Arrest
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. mdpi.com Various quinolinone and quinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.
For instance, some novel 8-phenyltetrahydroquinolinone derivatives have been found to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways in lung and colon cancer cell lines. mdpi.com Similarly, other quinolinone derivatives have been reported to induce apoptosis via the intrinsic pathway in human breast adenocarcinoma cells. mdpi.com A study on a 2-phenyl-4-quinolone derivative demonstrated the induction of G2/M phase arrest and mitochondrial-dependent apoptosis in human leukemia cells. researchgate.net
The table below summarizes findings for related quinolinone compounds.
| Compound Class | Cancer Cell Line | Effect |
| 8-phenyltetrahydroquinolinone derivatives | Lung (A549), Colon (HTC-116) | G2/M phase arrest, apoptosis mdpi.com |
| Ring-fused quinolinones | Breast (MCF-7) | Intrinsic pathway apoptosis mdpi.com |
| 2-phenyl-4-quinolone derivative | Leukemia (HL-60) | G2/M phase arrest, mitochondrial-dependent apoptosis researchgate.net |
Telomerase Inhibition
Telomerase is an enzyme crucial for maintaining telomere length and is a significant target in cancer therapy, as its inhibition can lead to growth arrest and cell death in cancer cells. mdpi.com While there is no specific data on telomerase inhibition by this compound, the search for small-molecule telomerase inhibitors is an active area of research. mdpi.com
Mitochondrial Damage
Mitochondria play a central role in the intrinsic pathway of apoptosis. Some quinoline derivatives have been shown to induce programmed cell death through mitochondrial depolarization. mdpi.com Another quinoline derivative was found to induce mitochondrial apoptosis in lung cancer models. mdpi.com However, no studies have specifically investigated the effect of this compound on mitochondrial integrity.
Antioxidant Activities (in vitro)
The antioxidant potential of chemical compounds is often evaluated through various in vitro assays. For phenolic compounds, which include the quinolinol scaffold, antioxidant activity is a commonly studied property. scispace.com
DPPH Radical Scavenging
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to determine the antioxidant capacity of compounds. acs.org The assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical. mdpi.com There are no specific studies reporting the DPPH radical scavenging activity of this compound.
Other Biological Activities (in vitro)
Anti-HIV Activity
While the quinoline scaffold is a recognized pharmacophore in the development of anti-HIV agents, specific in vitro studies on the anti-HIV activity of this compound have not been prominently reported in the reviewed scientific literature. The anti-HIV potential of the broader class of quinoline derivatives is often associated with the inhibition of key viral enzymes such as reverse transcriptase. For instance, various quinolin-2-one and quinolinone derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. These studies indicate that structural modifications on the quinoline ring system can significantly influence antiviral potency.
To illustrate the anti-HIV potential within the quinoline class, the following table presents data for various quinoline derivatives that have been investigated as HIV-1 reverse transcriptase inhibitors. It is crucial to note that this data does not represent the activity of this compound but serves to provide context on the activity of related compounds.
| Compound Name | Target | Activity (IC50) |
| Efavirenz | HIV-1 RT | 6 nM |
| Quinolin-2-one analogue 4a2 | HIV-1 RT | 0.21 µM |
| Quinolin-2-one analogue 4d2 | HIV-1 RT | 0.15 µM |
This table is for illustrative purposes and shows the activity of related quinoline compounds, not this compound.
Anti-protozoal Activity
Research into novel quinoline derivatives continues to yield compounds with significant anti-protozoal effects. For example, studies on 3-substituted quinolines have demonstrated their efficacy against Leishmania parasites nih.gov. The anti-plasmodial activity of various styrylquinoline derivatives has also been reported nih.gov. The table below showcases the anti-protozoal activity of some quinoline derivatives to highlight the potential of this chemical class. This data is not for this compound.
| Compound Name | Protozoal Species | Activity (EC50/IC50) |
| Chloroquine | Plasmodium falciparum | Strain-dependent |
| 6-Chloro-2-arylvinylquinoline 29 | Plasmodium falciparum (Dd2) | 4.8 ± 2.0 nM |
| 3-Substituted quinoline 3b | Leishmania chagasi | Lower than pentamidine |
This table is for illustrative purposes and shows the activity of related quinoline compounds, not this compound.
Histamine H3 Receptor Antagonism
There is no specific data in the reviewed scientific literature on the histamine H3 receptor antagonist activity of this compound. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and sleep-related disorders nih.gov. The development of H3 receptor antagonists has involved various heterocyclic scaffolds, including those based on the quinoline structure.
The affinity of a compound for the H3 receptor is typically determined through radioligand binding assays, with results often reported as pKi or Ki values. The table below provides examples of the binding affinities of some novel histamine H3 receptor antagonists to illustrate the potency that can be achieved with compounds targeting this receptor. This data does not pertain to this compound.
| Compound Class | Receptor Binding Assay | Affinity (pKi) |
| Novel H3 Antagonist (Compound 1) | [3H]-Nα-methylhistamine displacement | 7.56 - 8.68 |
| Novel H3 Antagonist (Compound 2) | [3H]-Nα-methylhistamine displacement | 7.56 - 8.68 |
| Thioperamide | [3H]-Nα-methylhistamine displacement | ~8.79 (pA2) |
This table is for illustrative purposes and shows the activity of compounds targeting the H3 receptor, not this compound.
Tyrosine Kinase Inhibition
While specific studies on the tyrosine kinase inhibitory activity of this compound were not identified, the quinoline and the structurally related quinazoline (B50416) scaffolds are well-established frameworks for the design of tyrosine kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. Inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, for example, often feature these heterocyclic systems nih.gov.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the target kinase. The following table presents the tyrosine kinase inhibitory activity of several quinoline and quinazoline derivatives to provide a contextual understanding of the potential of this class of compounds. This data is not specific to this compound.
| Compound Class | Target Kinase | Activity (IC50) |
| Quinazoline Derivative | EGFR | Varies (nM to µM range) |
| Quinoline Derivative | VEGFR-2 | Varies (nM to µM range) |
| 6-Arylureido-4-anilinoquinazoline 7i | EGFR | 10.52% inhibition at 1 µM |
This table is for illustrative purposes and shows the activity of related quinoline and quinazoline compounds, not this compound.
DNA Binding Studies
Direct experimental studies on the DNA binding properties of this compound are not available in the reviewed literature. The interaction of small molecules with DNA is a significant area of research, particularly in the development of anticancer agents. Quinolines and their derivatives have been shown to interact with DNA through various modes, including intercalation between base pairs and binding to the minor groove. These interactions can disrupt DNA replication and transcription, leading to cytotoxic effects.
Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and viscosity measurements are commonly employed to study these interactions and to determine the binding constants (Kb). The table below provides examples of DNA binding constants for some quinoline derivatives to illustrate the potential for this class of compounds to interact with DNA. This data is not for this compound.
| Compound Name | Method | Binding Constant (Kb) |
| Quinoline Derivative 1 | Spectroscopic Titration | Varies |
| Quinoline Derivative 2 | Spectroscopic Titration | Varies |
This table is for illustrative purposes and shows DNA binding data for related quinoline compounds, not this compound.
Structure Activity Relationship Sar Studies and Derivative Design
Rational Design of 6-Ethyl-3-phenyl-2-quinolinol Analogues
Optimization of Potency and Selectivity
The optimization of potency and selectivity of compounds based on the this compound scaffold involves systematic modifications of its core structure. Key areas for derivatization include the ethyl group at the C6 position, the phenyl ring at the C3 position, and the quinolinol nitrogen. Research on related quinoline (B57606) and quinolinone derivatives has demonstrated that even minor structural changes can lead to significant alterations in biological activity and target specificity.
For instance, in a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which share the 6-substituted quinolone core, the introduction of a methyl group at the 6-position was explored to understand its impact on anticancer activity. mdpi.com The study revealed that substitutions on the N-phenyl ring significantly influenced the inhibitory activity against human colon carcinoma cell lines. mdpi.com This suggests that for this compound, modifications to the 3-phenyl ring could be a fruitful avenue for optimization.
Furthermore, studies on other 6-substituted-2-(substituted-phenyl)-quinoline derivatives have shown that the nature of the substituent at the 6-position (e.g., chloro, fluoro, nitro) and on the 2-phenyl ring can dramatically affect antimicrobial and antitubercular activities. semanticscholar.orgresearchgate.net This highlights the importance of the electronic and steric properties of the substituents at these positions in determining the biological profile of the molecule.
The following table summarizes the biological activities of some representative 6-substituted quinoline derivatives, illustrating the impact of substitutions on their potency.
| Compound ID | 6-Substituent | 3-Phenyl Substituent | Biological Activity (IC50, µM) | Target |
| 1 | -CH2CH3 | -H | Data not available | - |
| 2 | -CH3 | N-(4-fluorophenyl)-carboxamide at C3 | 13 (Caco-2), 240.2 (HCT-116) | PI3Kα |
| 3 | -CH3 | N-(pyridin-3-yl)-carboxamide at C3 | 98 (Caco-2), 337 (HCT-116) | PI3Kα |
| 4 | -Cl | 4-Cl | Moderate antibacterial activity | Bacteria |
| 5 | -F | 4-F | Moderate antibacterial activity | Bacteria |
Note: The data in this table is derived from studies on related quinolinone and quinoline structures and is intended to be illustrative of general SAR trends.
The optimization process often involves a multi-parameter approach, considering not only potency but also selectivity against off-target molecules to minimize potential side effects. For example, in the development of anticancer agents, it is crucial to achieve selectivity for cancer cells over healthy cells. This can be achieved by exploiting the subtle differences in the target enzymes or receptors between different cell types.
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound and its analogs, a pharmacophore model can be developed to guide the design of new derivatives with enhanced potency and selectivity.
A typical pharmacophore model for quinoline-based compounds often includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. researchgate.netnih.govarabjchem.org For the this compound scaffold, the key pharmacophoric features would likely include:
A Hydrogen Bond Donor/Acceptor: The hydroxyl/keto group at the C2 position and the nitrogen atom in the quinoline ring can participate in hydrogen bonding with the biological target.
An Aromatic Ring: The quinoline ring system itself provides a large aromatic surface for π-π stacking or hydrophobic interactions.
A Second Aromatic Ring: The phenyl group at the C3 position offers another site for aromatic interactions and can be a key determinant of selectivity.
A ligand-based pharmacophore model can be generated by aligning a set of active and inactive molecules and identifying the common chemical features that are present in the active compounds but absent in the inactive ones. mdpi.comdovepress.com For instance, a pharmacophore model developed for 3-phenylquinolinylchalcone derivatives as anti-cancer agents identified a four-featured hypothesis (AHRR), consisting of an acceptor, a hydrophobic region, and two aromatic rings, as being crucial for their activity. researchgate.net
Structure-based pharmacophore modeling can also be employed if the three-dimensional structure of the biological target is known. dovepress.com This approach involves identifying the key interaction points between the ligand and the active site of the target and using this information to build a pharmacophore model. This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors.
The development of a robust pharmacophore model for this compound would be a valuable tool in the rational design of new derivatives. By understanding the key molecular features required for biological activity, chemists can design and synthesize new compounds with a higher probability of success, thereby accelerating the drug discovery process.
Future Research Directions and Applications
Development of Novel Quinoline-Based Therapeutic Agents
The inherent versatility of the quinoline (B57606) nucleus allows for extensive structural modifications, making it a privileged scaffold in drug discovery. researchgate.net Researchers are actively designing and synthesizing new generations of quinoline derivatives with enhanced potency and selectivity for a wide array of diseases. arabjchem.org A primary focus remains on anticancer agents, where quinoline-based compounds have shown significant promise. arabjchem.org The synthetic diversity of quinoline enables the creation of structurally varied derivatives that can preferentially target cancer-specific signaling pathways or enzymatic processes, aiming to develop safer and more effective cancer treatments. arabjchem.org
Future work will likely concentrate on modifying the core quinoline structure, exemplified by 6-Ethyl-3-phenyl-2-quinolinol, to improve pharmacokinetic properties and reduce off-target effects. This involves the strategic addition of different functional groups to enhance biological activity. bohrium.com Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing that the addition of both electron-donating groups (like -CH₃, -OH) and electron-withdrawing groups (like -Cl, -NO₂) can significantly influence electronic properties, lipophilicity, and receptor binding affinities. bohrium.com Furthermore, creating hybrid molecules by combining the quinoline scaffold with other heterocyclic systems such as furan (B31954), pyrazole, or indole (B1671886) is a promising strategy to enhance bioactivity. bohrium.com
Exploration of New Biological Targets
While quinoline derivatives are known to interact with established targets, a significant area of future research lies in the identification and validation of novel biological targets. This exploration could unlock treatments for diseases that are currently difficult to manage. Quinoline compounds have demonstrated inhibitory activity against a range of targets, including:
Kinases: Many quinoline derivatives function as kinase inhibitors, which are crucial in regulating cell signaling pathways involved in cell proliferation, differentiation, and survival. Targets include serine/threonine protein kinases, tyrosine kinases, and components of the PI3K/AkT/mTOR and Ras/Raf/MEK pathways. arabjchem.orgmdpi.commdpi.com
Topoisomerases: These enzymes are essential for DNA replication and transcription. Quinoline-based molecules have been developed as inhibitors of both Topoisomerase I and Topoisomerase II, making them effective anticancer agents. arabjchem.orgarabjchem.org
Tubulin: Some quinoline derivatives inhibit tubulin polymerization, a process vital for cell division. By binding to the colchicine (B1669291) site on tubulin, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. researchgate.netnih.gov
Carbonic Anhydrases: Specific isoforms, such as carbonic anhydrase IX, are associated with hypoxic tumors. Novel quinoline-based sulfonamides have been developed as selective inhibitors of this enzyme. nih.gov
c-Met Receptor: Alterations in the HGF/c-Met signaling pathway are implicated in numerous cancers. Small molecules with a quinoline nucleus have been identified as potent c-Met inhibitors. mdpi.com
The search for new targets will involve high-throughput screening of quinoline libraries against diverse biological assays. Understanding the complex interactions between quinoline derivatives and their biological targets is essential for developing next-generation therapeutics with improved efficacy and specificity.
Advanced Computational Modeling for Lead Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, significantly accelerating the process of lead optimization. patsnap.com For quinoline-based compounds, these in silico methods provide deep insights into their mechanism of action and help predict their biological activity. researchgate.net
Key computational techniques employed in the optimization of quinoline leads include:
| Computational Method | Description | Application in Quinoline Research |
| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.comfrontiersin.org | Predicts the anticancer activity of new quinoline derivatives and identifies key structural features required for enhanced potency. mdpi.com |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. patsnap.com | Elucidates the binding modes of quinoline compounds within the active sites of targets like kinases and topoisomerases. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of the ligand-receptor complex. frontiersin.org | Assesses the stability of the interaction between quinoline derivatives and their biological targets, confirming binding modes predicted by docking. mdpi.com |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. frontiersin.org | Guides the design of novel quinoline structures with improved affinity and selectivity for a specific target. |
These computational approaches allow researchers to rationally design and screen virtual libraries of quinoline analogs, prioritizing the synthesis and testing of compounds with the highest predicted activity and most favorable pharmacokinetic profiles. patsnap.comfrontiersin.org This iterative cycle of design, prediction, and experimental validation is crucial for transforming a promising lead compound into a viable drug candidate. patsnap.com
Green Chemistry Approaches in Quinoline Synthesis
The synthesis of quinoline derivatives has traditionally relied on classical methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. nih.govtandfonline.com In response to growing environmental concerns, the principles of green chemistry are being increasingly applied to quinoline synthesis. acs.org The focus is on developing environmentally benign and efficient synthetic protocols. nih.gov
Future research in this area will continue to advance several green chemistry strategies:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water and ethanol (B145695) is a key focus. bohrium.com
Development of Reusable Catalysts: The use of solid acid catalysts, nanocatalysts, and biocatalysts that can be easily recovered and reused minimizes waste and improves cost-efficiency. tandfonline.comacs.org Examples include p-toluenesulfonic acid and various metal nanoparticles. bohrium.comnih.gov
Energy-Efficient Methods: Microwave-assisted and ultrasound-promoted synthesis offer significant advantages over conventional heating, including shorter reaction times, higher yields, and reduced energy consumption. nih.govtandfonline.com
By embracing these green chemistry principles, the synthesis of this compound and other valuable quinoline derivatives can be achieved in a more sustainable and economically viable manner. nih.gov This shift not only minimizes the environmental impact but also aligns with the broader goal of creating safer and more efficient chemical processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-Ethyl-3-phenyl-2-quinolinol, and how do reaction conditions influence yield?
- Methodology : Optimize synthesis using Friedländer or Pfitzinger reactions, incorporating ethyl and phenyl substituents. For example, details the use of CAN (ceric ammonium nitrate) as a catalyst in methanol for quinoline cyclization, achieving 84% yield. Reflux conditions (e.g., CH₃CN with K₂CO₃) and column chromatography (petroleum ether/EtOAc eluent) are critical for purification .
- Experimental Design : Vary catalysts (e.g., CAN vs. Eaton’s reagent) and solvents (methanol vs. DME) to assess substituent compatibility. Monitor progress via TLC and characterize intermediates using NMR and mass spectrometry .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use HPLC (C18 column, methanol/water mobile phase) for purity analysis, as demonstrated in for structurally similar quinoline derivatives. Confirm regiochemistry via ¹H/¹³C NMR, focusing on ethyl group integration (δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂) and phenolic -OH signals (δ 9–12 ppm) .
- Data Interpretation : Cross-reference spectral data with X-ray crystallography results (e.g., ’s quinoline derivatives) to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data for this compound analogs in pharmacological studies?
- Methodology : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing ethyl with ferrocenyl groups as in ). Use in vitro assays (e.g., cytotoxicity, enzyme inhibition) to isolate the impact of specific functional groups .
- Contradiction Analysis : Compare results across cell lines or assay conditions (e.g., pH, solvent polarity). For instance, highlights how crystal packing effects in quinoline derivatives may alter observed bioactivity .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodology : Apply DFT (Density Functional Theory) to model electron distribution, focusing on the quinolinol oxygen’s nucleophilicity and the ethyl group’s steric effects. Validate predictions via kinetic studies (e.g., monitoring reaction rates under varying temperatures) .
- Data Integration : Cross-correlate computational results with experimental NMR chemical shifts and X-ray bond lengths to refine accuracy .
Q. What purification techniques resolve challenges in isolating this compound from byproducts?
- Methodology : Use gradient elution in column chromatography (e.g., petroleum ether to EtOAc) for polar byproduct removal, as described in . For persistent impurities, recrystallize from ethanol or methanol .
- Advanced Techniques : Explore preparative HPLC with chiral columns if enantiomeric separation is required, adapting methods from ’s drug analysis protocols .
Methodological Challenges and Solutions
Q. How to optimize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. ’s thermal stability protocols for fluorinated quinolines can guide experimental design .
- Solution : Store under inert gas (N₂/Ar) at −20°C, as phenolic groups are prone to oxidation .
Q. What analytical methods quantify trace impurities in this compound batches?
- Methodology : Implement LC-MS with ESI ionization to detect sub-0.1% impurities. Reference ’s protocols for validating sensitivity and selectivity in quinoline analysis .
Structural and Mechanistic Insights
Q. How does the ethyl group at position 6 influence electronic properties in this compound?
- Methodology : Perform Hammett analysis using substituents with varying σ values. Compare UV-Vis absorption spectra (e.g., λmax shifts) to assess electron-donating/withdrawing effects .
Q. What synthetic routes enable regioselective introduction of phenyl groups at position 3?
- Methodology : Adapt ’s Suzuki-Miyaura coupling for aryl group installation, optimizing palladium catalysts and base conditions (e.g., K₂CO₃ vs. Cs₂CO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
